N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound 4f) is a synthetic hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety.
Key spectral data for Compound 4f include:
The 3,4-dihydroxyphenyl (catechol) group is critical for hydrogen bonding and redox activity, while the 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability.
Properties
Molecular Formula |
C24H21N5O4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5O4S/c1-33-19-10-8-17(9-11-19)23-27-28-24(29(23)18-5-3-2-4-6-18)34-15-22(32)26-25-14-16-7-12-20(30)21(31)13-16/h2-14,30-31H,15H2,1H3,(H,26,32)/b25-14+ |
InChI Key |
LKFJOPYENSATSM-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the triazole ring can produce various reduced triazole derivatives .
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds

Key Observations :
Antioxidant Potential
- Compound 4f’s catechol group aligns with verproside (), a known antioxidant with similar NMR spectral patterns for phenylpropanoid derivatives. The dihydroxy configuration enhances radical neutralization via electron donation .
Enzyme Inhibition
- Compound 228 (IC₅₀ = 6.10 µM) and Compound 212 (IC₅₀ = 6.84 µM) in demonstrate that dihydroxy/methylbenzylidene groups paired with heterocyclic cores are potent α-glucosidase inhibitors. Compound 4f’s structural similarity suggests comparable or superior activity, though experimental validation is needed .
Computational and Mechanistic Insights
- Similarity Metrics : Tanimoto and Dice scores () can quantify structural resemblance between Compound 4f and active inhibitors (e.g., Compound 228). High similarity would predict shared biological targets .
- QSAR Models : highlights that the catechol group’s Hammett constant (σ) and hydrophobicity (log P) are critical variables for antioxidant QSAR models .
Biological Activity
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antioxidant, and antimicrobial effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular formula: C24H21N5O4S, with a molecular weight of 475.53 g/mol. Its structure features a hydrazide linkage and incorporates a triazole moiety known for enhancing biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Alam et al. (2020) |
| MDA-MB-231 (Breast) | 15.0 | Hosseinzadeh et al. (2013) |
| SK-MEL-2 (Skin) | 8.0 | ResearchGate Study |
The compound exhibits significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH radical scavenging assay. The results are summarized in the following table:
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N'-[(E)-(3,4-dihydroxyphenyl)methylidene] | 85% | PMC7412228 |
| Ascorbic Acid | 80% | PMC7412228 |
The compound demonstrated superior antioxidant activity compared to ascorbic acid, suggesting its potential application in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | ResearchGate Study |
| Escherichia coli | 64 µg/mL | ResearchGate Study |
These findings indicate that this compound possesses significant antimicrobial activity, which could be beneficial in treating bacterial infections.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to cancer cell death.
- Antioxidant Mechanism : The presence of hydroxyl groups enhances free radical scavenging capabilities.
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapy agents to evaluate synergistic effects on cancer cell lines. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting that this compound could serve as an adjuvant in cancer treatment protocols.
Q & A
Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF .
- Step 2 : Condensation of the triazole-thiol intermediate with a substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) in acidic conditions to form the hydrazone linkage .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while IR and ¹H/¹³C NMR confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in IR, hydrazone proton at δ 8.2–8.5 ppm in ¹H NMR) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for sulfanyl, C=O at ~1680 cm⁻¹ for hydrazide) .
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–7.8 ppm for triazole-phenyl groups) and confirms stereochemistry of the hydrazone E-isomer (sharp singlet for CH=N proton) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
Q. What functional groups dictate its reactivity and stability?
- Triazole ring : Participates in π-π stacking and hydrogen bonding, influencing solubility and biological interactions .
- Hydrazone group (C=N-NH) : Prone to hydrolysis under strong acidic/basic conditions; stability is pH-dependent .
- Sulfanyl (S-H) and dihydroxyphenyl groups : Enhance redox activity (e.g., antioxidant potential) and metal coordination .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
- Case example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism (e.g., triazole ring proton shifts). Use variable-temperature NMR to stabilize conformers or employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Contradictory mass spectra : Confirm ionization efficiency (e.g., MALDI-TOF vs. ESI-MS) and rule out adduct formation by adjusting matrix/solvent conditions .
Q. What computational methods predict its biological interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 enzyme). The dihydroxyphenyl group shows strong hydrogen bonding with catalytic residues .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Arg120 in thrombin for anticoagulant activity) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., p-TsOH vs. acetic acid) to maximize yield .
- SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and enhance antimicrobial potency .
- In vitro assays : Screen derivatives for IC₅₀ values against cancer cell lines (e.g., MTT assay on HeLa cells) and compare with parent compound .
Methodological Notes
- Contradiction analysis : Cross-validate spectral data with synthetic replicates and control reactions (e.g., omit aldehyde in condensation step to confirm hydrazone formation) .
- Biological testing : For anticoagulant studies, use tail bleeding time assays in murine models (e.g., compare latency with heparin controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

